molecular formula C23H25FN2O5 B1671729 Iloperidone metabolite P95 CAS No. 475110-48-6

Iloperidone metabolite P95

Cat. No. B1671729
M. Wt: 428.5 g/mol
InChI Key: AXUKEZOJOPXXTB-UHFFFAOYSA-N
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Description

Iloperidone metabolite P95 is a metabolite of the atypical antipsychotic iloperidone . It binds to the serotonin (5-HT) receptor subtype 5-HT 2A and α 1 -, α 2B -, and α 2C -adrenergic receptors with mean K i values of 7.08, 21.38, 83.18, and 47.86 nM, respectively, but does not cross the blood-brain barrier .


Synthesis Analysis

The human metabolism of iloperidone generates two major metabolites, P88-8991 and P95-12113 . The receptor affinity profile of P88-8991 is comparable to that of iloperidone .


Molecular Structure Analysis

The molecular formula of Iloperidone metabolite P95 is C23H25FN2O5 . The exact mass is 428.17475006 g/mol and the molecular weight is 428.5 g/mol .


Chemical Reactions Analysis

Iloperidone is hepatically metabolized by cytochrome enzymes which mediates O-dealkylation (CYP3A4), hydroxylation (CYP2D6), and decarboxylation/reduction processes. Metabolites formed are P89, P95, and P88. The minor metabolite is P89, whereas P95 and P88 are the major ones .


Physical And Chemical Properties Analysis

Iloperidone metabolite P95 has a molecular weight of 428.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The rotatable bond count is 8 . The topological polar surface area is 85 Ų .

Scientific Research Applications

Receptor Profile and Pharmacological Actions

  • Receptor Affinity Profile : Iloperidone, an atypical antipsychotic, metabolizes into major metabolites including P95-12113. P95 exhibits distinct receptor affinity, notably for serotonin 5-HT2A, adrenergic alpha1, alpha2C, and alpha2B receptors. However, its lower affinity compared to iloperidone and limited ability to cross the blood-brain barrier suggests it does not significantly contribute to the therapeutic effects of iloperidone in schizophrenia treatment (Subramanian & Kalkman, 2002).

Metabolism and Pharmacokinetics

  • Pharmacokinetic Study : A liquid chromatography-tandem mass spectrometry method was developed for the determination of iloperidone and its active metabolites, including P95, in human plasma. This was applied in a pharmacokinetic study, indicating the importance of understanding P95 levels for clinical applications (Jia et al., 2013).
  • Influence of Genetic Polymorphisms : A study on Chinese schizophrenia patients showed that CYP2D6*10 polymorphisms influence the pharmacokinetics of iloperidone and its metabolites, including P95. This suggests that genetic factors can affect the metabolism and efficacy of iloperidone treatment (Pei et al., 2016).

Drug Safety and Tolerability

  • Safety Profile : In the context of safety and tolerability, P95 as a metabolite is part of the overall profile of iloperidone. Understanding its role and levels could be relevant in assessing the safety of iloperidone in clinical settings (Dargani & Malhotra, 2014).

Clinical Efficacy and Application

  • Clinical Trials : The efficacy of iloperidone, and implicitly its metabolites including P95, has been evaluated in various clinical trials for treating schizophrenia. These trials offer insights into how metabolites might play a role in the drug's effectiveness (Potkin et al., 2008)

Safety And Hazards

Iloperidone has two major metabolites: P88-8991 and P95-12113. P88-8991 shares similar receptor binding affinities with the parent compound . Safety assessments included adverse events, concomitant medication use, changes in vital signs, metabolic parameters, electrocardiogram and other laboratory values, as well as standard assessments of EPS .

properties

IUPAC Name

4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O5/c1-29-21-13-16(23(27)28)3-6-19(21)30-12-2-9-26-10-7-15(8-11-26)22-18-5-4-17(24)14-20(18)31-25-22/h3-6,13-15H,2,7-12H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUKEZOJOPXXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635884
Record name 4-{3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy}-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iloperidone metabolite P95

CAS RN

475110-48-6
Record name P-95-12113
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475110486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy}-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-(4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)-1-PIPERIDINYL)PROPOXY)-3-METHOXYBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV65CD1JA2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Drozda, DJ Müller, JR Bishop - … : The Journal of Human …, 2014 - Wiley Online Library
… The iloperidone metabolite P95 represents 47.9% of the AUC of iloperidone and its metabolites in plasma at steady-state for extensive metabolizers and 25% for poor metabolizers. The …
M Mathews, GE Tesar, O Fattal, DJ Muzina - 2013 - clevelandclinic.schizophrenia …
… The iloperidone metabolite P95, which is a major circulating metabolite of iloperidone in humans but is not present in significant amounts in rats, was given to pregnant rats during the …
P Ash - Psychiatric Times, 2012 - faculty.gordonstate.edu
… The iloperidone metabolite P95, which is a major circulating metabolite of iloperidone in humans but is not present in significant amounts in rats, was given to pregnant rats during the …
Number of citations: 3 faculty.gordonstate.edu

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